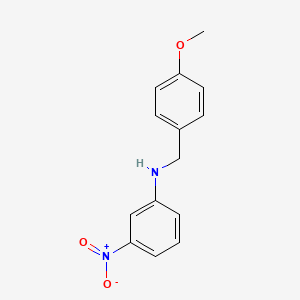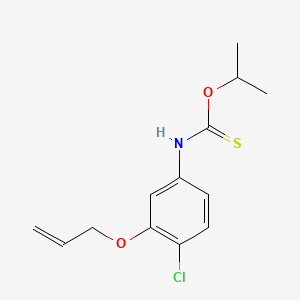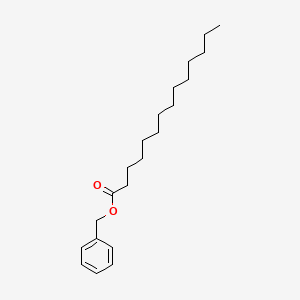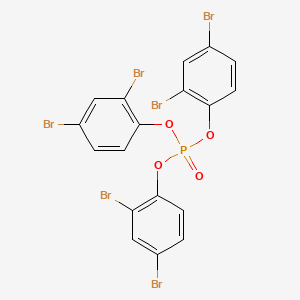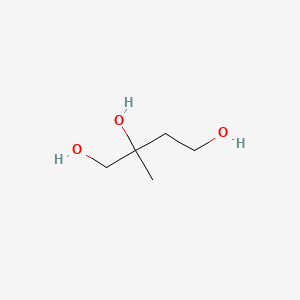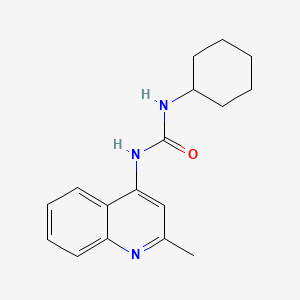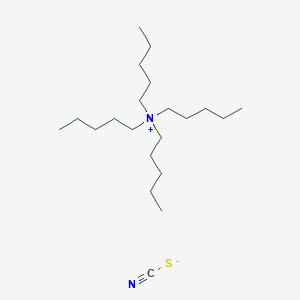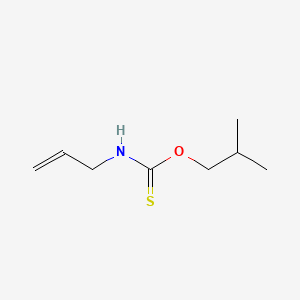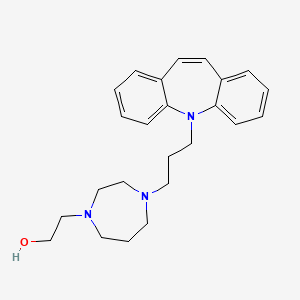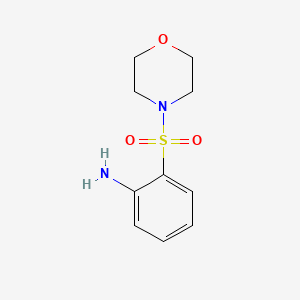
2-(Morpholin-4-ylsulfonyl)aniline
Übersicht
Beschreibung
2-(Morpholin-4-ylsulfonyl)aniline is a chemical compound that has gained a lot of attention in recent years due to its properties and potential applications in various fields. It has the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol .
Synthesis Analysis
The synthesis of 2-(Morpholin-4-ylsulfonyl)aniline involves several steps. The starting key materials 4-(piperidin-1-ylsulfonyl)aniline and 4-(morpholin-4-ylsulfonyl)aniline were prepared accordingly as the reported method, and were converted to the corresponding chloroacetamide derivatives in excellent yields (92–95%) by reaction with chloroacetyl chloride in DMF at room temperature .Molecular Structure Analysis
The molecular structure of 2-(Morpholin-4-ylsulfonyl)aniline consists of a morpholine ring attached to a sulfonyl group, which is further connected to an aniline group .Wissenschaftliche Forschungsanwendungen
Inhibition of Src Kinase Activity
Boschelli et al. (2001) explored the optimization of 4-phenylamino-3-quinolinecarbonitriles, leading to potent inhibitors of Src kinase activity. They found that replacing the methoxy group with a 3-(morpholin-4-yl)propoxy group significantly increased the inhibition of both Src kinase activity and Src-mediated cell proliferation, suggesting potential applications in cancer research Boschelli et al., Journal of Medicinal Chemistry.
Metal Complexation
Venkappayya and Brown (1974) investigated metal halide complexes of morpholine-4-thiocarbonic acid anilide, preparing and characterizing complexes with cobalt(II), zinc(II), cadmium(II), and mercury(II). These findings could have implications for the development of new materials and catalysts Venkappayya & Brown, Journal of Inorganic and Nuclear Chemistry.
Antimicrobial Activity
Subhash and Bhaskar (2020) designed and synthesized a series of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives, evaluating their in vitro antimicrobial activity. Some derivatives exhibited significant activity against bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents Subhash & Bhaskar, Russian Journal of Organic Chemistry.
Antitubercular Activities
Başoğlu et al. (2012) synthesized linezolid-like molecules and evaluated their antimicrobial activities, discovering good antitubercular activities. This research contributes to the ongoing efforts to find effective treatments for tuberculosis Başoğlu et al., Turkish Journal of Chemistry.
Dielectric and Thermodynamic Studies
Parthipan and Thenappan (2008) studied the interaction between anisole with morpholine and aniline, focusing on dielectric and thermodynamic behaviors. Their work helps to understand molecular interactions and could inform the design of novel materials with specific dielectric properties Parthipan & Thenappan, Journal of Molecular Liquids.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPZGLWVUUJJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360618 | |
| Record name | 2-(morpholin-4-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-ylsulfonyl)aniline | |
CAS RN |
208643-03-2 | |
| Record name | 2-(morpholin-4-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


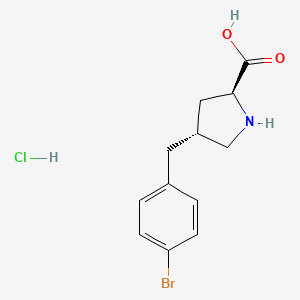
![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)
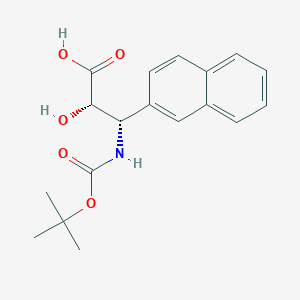
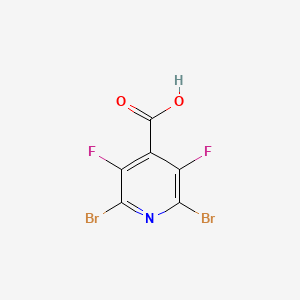
![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)
